![molecular formula C11H14BrNO2 B1397162 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide CAS No. 259099-03-1](/img/structure/B1397162.png)
3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide
Overview
Description
The compound “3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide” is likely to be an organic compound containing a bromophenyl group, a methoxy group, and a methylpropanamide group. The presence of these functional groups could give this compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or acylation. For instance, the synthesis of 3-(4-Bromophenyl)propionic acid involves reactions with 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds like (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been determined using techniques like X-ray diffraction . The compound was found to crystallize in the monoclinic system of P21/c space group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 3-(4-Bromophenyl)propionaldehyde, a related compound, has a density of 1.399 g/cm3, a boiling point of 267.8ºC, and a molecular weight of 213.07100 .Scientific Research Applications
Material Science: Liquid Crystal Synthesis
The structural features of “3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide” make it a candidate for the synthesis of liquid crystals. These materials are crucial for display technologies, including LCDs. The bromophenyl group can facilitate the formation of mesophases, which are essential for the liquid crystalline state .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the study of enzyme inhibitors is vital for understanding metabolic pathways and developing drugs. “3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide” could be used to investigate the inhibition of specific enzymes, such as acetylcholinesterase (AChE), which plays a role in neurotransmission .
Neuroscience: Neurotoxicity Assessment
This compound’s effect on acetylcholinesterase (AChE) activity and its potential neurotoxicity can be assessed in model organisms. For instance, changes in AChE activity can lead to behavioral changes and movement impairment, which are critical endpoints in neurotoxicological studies .
Environmental Science: Toxicity in Aquatic Species
The impact of chemicals on aquatic life is an important environmental concern. “3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide” can be studied for its toxicity in species like rainbow trout, providing insights into the ecological risks posed by such compounds .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide could potentially influence a range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 306155 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent activity against hiv-1 , suggesting that this compound may also have significant biological effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-N-methoxy-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYMOACHSDARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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